N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Description
N'-(4-Methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a benzothiazole-sulfonohydrazide hybrid compound characterized by a 4-methoxy-substituted benzothiazole ring linked to a benzohydrazide scaffold modified with a morpholinosulfonyl group. The morpholinosulfonyl moiety enhances solubility and bioavailability, while the 4-methoxy group on the benzothiazole ring may influence lipophilicity and target binding .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-3-2-4-16-17(15)20-19(29-16)22-21-18(24)13-5-7-14(8-6-13)30(25,26)23-9-11-28-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKHWVQDGFJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative.
Formation of the benzohydrazide moiety: This involves the reaction of the benzo[d]thiazole derivative with hydrazine hydrate.
Attachment of the morpholinosulfonyl group: This step involves the reaction of the benzohydrazide intermediate with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzo[d]thiazole and morpholinosulfonyl groups suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in substituents, biological activity, and physicochemical properties:
Table 1: Comparative Analysis of Analogous Compounds
Structural and Functional Differences
Substituent Effects on Bioactivity: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to analogs with simple sulfonyl or nitro groups (e.g., compounds 4a–4d) . The 4-methoxybenzothiazole moiety enhances lipophilicity relative to unsubstituted or halogenated benzothiazoles (e.g., compound 29’s thiophene modification shows higher potency, suggesting that electron-donating groups like methoxy may fine-tune target binding) . Benzimidazole-hydrazides (e.g., 5a, 5b) exhibit superior cytotoxicity (IC50 < 0.1 µM) compared to benzothiazole derivatives, likely due to their planar heterocyclic core enabling stronger DNA intercalation .
Spectral and Physicochemical Properties: IR spectra of sulfonohydrazide analogs (e.g., compounds in ) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which would align with the target compound’s hydrazide and sulfonyl groups . Melting points of benzothiazole derivatives vary widely: nitro-substituted compounds (e.g., 4a: 199–201°C) have higher melting points than methoxy- or methyl-substituted analogs (e.g., 4d: 201–203°C), reflecting crystallinity differences .
Mechanistic Divergence: VEGFR-2 inhibitors (4a–4d) rely on thiazolidinone and nitro groups for kinase inhibition, whereas the target compound’s morpholinosulfonyl group may favor interactions with polar enzyme pockets . Compound 29’s thiophene moiety enhances π-π stacking with hydrophobic kinase domains, a feature absent in the target compound but critical for its sub-10 µM IC50 .
Key Research Findings
- El-Hamouly et al. demonstrated that sulfonyl-substituted benzothiazole-benzohydrazides (e.g., 12a) exhibit potent cytotoxicity, suggesting the target compound’s morpholinosulfonyl group could amplify this effect .
- Alsaid Mansour et al. highlighted that methoxybenzothiazole derivatives (e.g., compound 29) achieve IC50 values comparable to doxorubicin, underscoring the therapeutic promise of the target compound’s structural framework .
- Benzimidazole-hydrazides () outperform benzothiazole analogs in cytotoxicity, indicating that core heterocycle choice significantly impacts efficacy .
Biological Activity
N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be classified based on its structural components:
- Benzo[d]thiazole moiety : Known for its biological significance and ability to interact with various biological targets.
- Morpholinosulfonyl group : This functional group is often associated with enhanced solubility and bioactivity.
- Benzohydrazide linkage : This part of the molecule may contribute to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 467.9 g/mol.
The primary mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it likely binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects .
- Overcoming Multidrug Resistance (MDR) : Initial studies suggest that this compound can effectively inhibit the growth of both parental and MDR-overexpressing cancer cell lines, indicating potential for use in resistant cancer types .
In Vitro Studies
A series of experiments have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : Prostate cancer (PC-3) and melanoma (A375).
- Results : The compound exhibited IC50 values in the low nanomolar range, significantly lower than previous generations of similar compounds, indicating enhanced potency .
In Vivo Studies
In vivo studies using xenograft models provided further evidence of the compound's anticancer potential:
- Treatment Regimen : Administration at doses such as 15 mg/kg over a period of 21 days.
- Efficacy : Tumor growth inhibition rates ranged from 30% to 50%, demonstrating significant antitumor activity without evident neurotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Component | Influence on Activity |
|---|---|
| Benzo[d]thiazole | Enhances interaction with tubulin |
| Morpholinosulfonyl | Improves solubility and bioavailability |
| Benzohydrazide Link | Contributes to overall stability and binding affinity |
Case Studies
-
Case Study on Prostate Cancer :
- A study evaluated the effectiveness of the compound in PC-3 xenograft models.
- Results indicated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.
-
Case Study on Melanoma :
- Similar methodologies were employed with A375 cells.
- The compound demonstrated a strong ability to induce cell death through apoptosis, reinforcing its role as a promising anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
